1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
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Description
1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H16Cl2FNO2 and its molecular weight is 392.25. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Properties
- Compounds containing a 2-fluoro-6-chlorobenzyl fragment, structurally related to the chemical , have shown selective action against S. aureus and are notable for their absence of hemotoxicity (Bogdanov et al., 2019).
- Derivatives of this compound, specifically those with fluorine atoms positioned in the benzyl substituent, demonstrate high affinity and selectivity for the A1 adenosine receptor, indicating potential in neurological applications (Betti et al., 1999).
- Some compounds with similar structures, notably those with fluorobenzyl groups, have shown efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative disorders (Vafadarnejad et al., 2018).
Potential in HIV-1 Treatment
- Compounds with a 2-chloro-6-fluorobenzyl substitution have shown potent activity against HIV-1 in infected cells and in HIV-1 reverse transcriptase enzyme assays (Rotili et al., 2014).
Molecular Structure and Analysis
- Structural analysis of related compounds, including those with fluorobenzyl components, has contributed to understanding molecular geometry, non-covalent interactions, and the role of hydration in stabilizing complex structures (Schlindwein et al., 2006).
Potential in Calcium-Channel Antagonism
- Some derivatives of this compound have been investigated for their potential as calcium-channel antagonists, indicating possible use in cardiovascular or neurological conditions (Linden et al., 2011).
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(4-chlorophenyl)methyl]-2-methylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJAOSUCZCHUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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